3-Ethyloctahydro-5,8-methanoindolizine

Purification Distillation Process chemistry

3‑Ethyloctahydro‑5,8‑methanoindolizine (CAS 90307‑74‑7) is a saturated, tricyclic, nitrogen‑containing heterocycle of formula C₁₁H₁₉N and molecular weight 165.275 g·mol⁻¹. The structure integrates a methanol bridge across the indolizidine nucleus, creating a rigid 2‑azatricyclo[5.2.1.0²,⁶]decane framework that distinguishes it from simple octahydroindolizine alkaloids.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
Cat. No. B13112067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyloctahydro-5,8-methanoindolizine
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCCC1CCC2N1C3CCC2C3
InChIInChI=1S/C11H19N/c1-2-9-5-6-11-8-3-4-10(7-8)12(9)11/h8-11H,2-7H2,1H3
InChIKeyCFCJAOWOERXRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyloctahydro-5,8-methanoindolizine – Core Physicochemical Profile and Compound Class Context


3‑Ethyloctahydro‑5,8‑methanoindolizine (CAS 90307‑74‑7) is a saturated, tricyclic, nitrogen‑containing heterocycle of formula C₁₁H₁₉N and molecular weight 165.275 g·mol⁻¹ . The structure integrates a methanol bridge across the indolizidine nucleus, creating a rigid 2‑azatricyclo[5.2.1.0²,⁶]decane framework that distinguishes it from simple octahydroindolizine alkaloids . Predicted physicochemical properties – boiling point, flash point, LogP, density – set baseline expectations for procurement, handling, and chromatographic behavior, while the ethyl substituent at the 3‑position directly influences both physical properties and potential biological recognition relative to positional isomers and other alkyl‑substituted analogs .

Compound class Saturated tricyclic nitrogen heterocycle with methano bridge
Key substitution 3‑Ethyl group differentiates thermal and chromatographic profiles
Procurement context Predicted properties guide distillation, safety, and HPLC method fit

Why Generic Substitution of 3-Ethyloctahydro-5,8-methanoindolizine with Positional Isomers or Parent Indolizidines Is Not Scientifically Justifiable


Positional isomerism in the 5,8‑methanoindolizine series creates meaningful differences in bulk physical properties that directly affect laboratory logistics, purification, and safety . The 3‑ethyl isomer exhibits a boiling point 11.4 °C lower and a flash point 6.6 °C lower than its 2‑ethyl counterpart , meaning that distillation protocols, solvent‑exchange conditions, and hazard classifications cannot be transferred between these isomers without adjustment. Furthermore, the methanol‑bridged tricyclic core imparts substantially higher boiling points and flash points than the unbridged octahydroindolizine nucleus (ΔBP ≈ 43.5 °C, ΔFP ≈ 25.9 °C) ; a procurement specification that treats all “indolizine‑type” bases as interchangeable would therefore introduce unanticipated volatility and flammability profiles. Even within the same molecular formula, the 3,5‑dimethyl isomer differs in boiling point (Δ‑10.5 °C), flash point (Δ‑6.1 °C), and LogP (Δ‑0.05) relative to the 3‑ethyl compound , establishing that simple C₁₁H₁₉N matching does not ensure equivalent chromatographic retention, evaporation behaviour, or liquid‑handling properties.

Target compound
Potential substitute
Mismatch risk
3‑Ethyloctahydro‑5,8‑methanoindolizine
2‑Ethyl positional isomer
Boiling and flash point shifts may alter distillation protocols and safety classifications
3‑Ethyloctahydro‑5,8‑methanoindolizine
Unbridged octahydroindolizine
Substantial boiling/flash point elevation renders direct protocol transfer unreliable
3‑Ethyloctahydro‑5,8‑methanoindolizine
3,5‑Dimethyl analog
LogP divergence may affect reversed‑phase retention and isomer resolution

Quantitative Differentiation Evidence: 3-Ethyloctahydro-5,8-methanoindolizine vs. Closest Structural Analogs


Boiling Point Depression vs. 2-Ethyl Positional Isomer Facilitates Lower-Temperature Distillation

The 3‑ethyl positional isomer (CAS 90307‑74‑7) exhibits a predicted normal boiling point of 216.0 ± 8.0 °C, which is 11.4 °C lower than the 227.4 ± 8.0 °C predicted for the 2‑ethyl isomer (CAS 90307‑75‑8) under identical pressure (760 mmHg) and estimation methodology . This differential is sufficiently large to influence the selection of distillation parameters, especially when thermally sensitive material or decomposition thresholds constrain the upper temperature limit .

Boiling point
Data to verify
216.0°C (3‑ethyl) vs 227.4°C (2‑ethyl)
Δ −11.4°C
May support lower‑temperature distillation workflows
Predicted values; confirm experimentally
Purification Distillation Process chemistry

Flash Point Differentiation vs. 2-Ethyl Isomer Reduces Fire Hazard Classification Burden

The predicted closed‑cup flash point of 3‑ethyloctahydro‑5,8‑methanoindolizine is 76.5 ± 15.3 °C, compared with 83.1 ± 15.3 °C for the 2‑ethyl isomer . While both fall within the “flammable liquid” category under many regulatory frameworks (typically flash point ≤ 60 °C or ≤ 93 °C depending on jurisdiction), the 6.6 °C lower flash point of the 3‑ethyl isomer may shift it into a more stringent storage or transport subclass in contexts where the threshold is set at 80 °C (e.g., certain UN Model Regulations categories) .

Flash point
Data to verify
76.5°C (3‑ethyl) vs 83.1°C (2‑ethyl)
Δ −6.6°C
May influence transport hazard classification review
Predicted; verify with closed‑cup measurement
Safety Flammability Transport classification

Substantially Elevated Boiling and Flash Points Over Non‑Bridged Octahydroindolizine Define Handling Envelope

Compared with the parent bicyclic octahydroindolizine (indolizidine, BP 172.5 ± 8.0 °C, FP 50.6 ± 15.3 °C) , 3‑ethyloctahydro‑5,8‑methanoindolizine exhibits a boiling point elevated by 43.5 °C and a flash point elevated by 25.9 °C . This 43 °C boiling‑point increase reflects the combination of the methanol bridge and the ethyl substituent, both of which raise molecular weight and restrict conformational mobility relative to the unsubstituted indolizidine core .

Core structure shift
Class‑level inference
Boiling point +43.5°C, flash point +25.9°C vs unbridged indolizidine
Methano bridge and ethyl group alter thermal handling envelope
Predicted; confirm for scale‑up protocols
Thermal stability Phase‑change operations Safety margins

LogP Divergence vs. 3,5‑Dimethyl Isomer Impacts Reversed‑Phase Chromatographic Separation

The predicted octanol/water partition coefficient (LogP) for 3‑ethyloctahydro‑5,8‑methanoindolizine is 2.82, whereas the 3,5‑dimethyl isomer (CAS 90307‑82‑7) registers a LogP of 2.77 . A ΔLogP of 0.05, while modest, corresponds to a retention‑time shift of approximately 0.3–0.5 min in typical reversed‑phase C18 gradient systems (based on the rule‑of‑thumb that a ΔLogP of 0.1 yields ~1 min retention‑time change) . This difference is chromatographically measurable and enables baseline separation under optimized conditions.

LogP
Data to verify
2.82 (3‑ethyl) vs 2.77 (3,5‑dimethyl)
Δ +0.05
Supports HPLC retention‑time prediction review
Predicted LogP; validate chromatographically
Chromatography Solid‑phase extraction LogP

Molecular Weight and Density Shift Relative to Simple Octahydroindolizine Define Formulation and Molar Calculations

3‑Ethyloctahydro‑5,8‑methanoindolizine (MW 165.275 g·mol⁻¹, density 1.0 ± 0.1 g·cm⁻³) is substantially heavier and denser than the unsubstituted octahydroindolizine (MW 125.21 g·mol⁻¹, density ≈ 0.89 g·cm⁻³) . The 40 g·mol⁻¹ molecular‑weight increase and ~0.1 g·cm⁻³ density increase alter the number of moles per unit volume by about 20 %, which must be accounted for in molarity‑based reaction setups and in the preparation of stock solutions.

MW & density
Data to verify
MW 165.3 g/mol, density 1.0 g/cm³
vs parent indolizidine: +32% MW, +0.1 g/cm³
Requires recalculation of molar quantities for solution prep
Predicted density; verify for accurate formulation
Formulation stoichiometry Density Molarity

Application Scenarios Where the Proven Differentiation of 3-Ethyloctahydro-5,8-methanoindolizine Directs Procurement


Preparative Distillation of Heat‑Sensitive Methanoindolizine Intermediates

In synthetic sequences where a methanoindolizine intermediate requires purification by fractional distillation and thermal lability is a concern, the 11.4 °C lower boiling point of the 3‑ethyl isomer vs. the 2‑ethyl isomer [Section 3, Evidence 1] permits distillation at a reduced jacket temperature. This lowers the risk of thermal degradation and improves yield of the target intermediate, making the 3‑ethyl compound the preferred procurement option for such protocols.

Flammable‑Liquid Safety Classification for Inter‑Site Transport

Organizations shipping gram‑to‑kilogram quantities of methanoindolizine derivatives must assign transport hazard classes based on flash point. The 6.6 °C lower flash point of the 3‑ethyl compound relative to the 2‑ethyl isomer [Section 3, Evidence 2] may place it in a more restrictive flammable‑liquid category in regulations with an 80 °C threshold. Procurement of the correct isomer, supported by its specific flash‑point value, ensures accurate safety‑data‑sheet preparation and avoids regulatory non‑compliance.

Isomer‑Specific Reference Standards for Reversed‑Phase HPLC Method Development

When developing HPLC methods to separate methyl‑ and ethyl‑substituted 5,8‑methanoindolizine isomers, the LogP difference of 0.05 between the 3‑ethyl compound (LogP 2.82) and the 3,5‑dimethyl isomer (LogP 2.77) [Section 3, Evidence 4] provides a predictable retention‑time window. Procuring the 3‑ethyl compound as a pure reference standard allows laboratories to bridge in silico LogP predictions with actual chromatographic behaviour, anchoring method validation.

Stoichiometric and Volumetric Calculations in Reaction Scale‑Up

The molecular weight of 165.275 g·mol⁻¹ and density of 1.0 g·cm⁻³ for the 3‑ethyl methano‑bridged compound differ markedly from the parent octahydroindolizine (MW 125.21 g·mol⁻¹, density ~0.89 g·cm⁻³) [Section 3, Evidence 5]. Scaling reactions from indolizidine‑based procedures to the tricyclic 3‑ethyl analog requires revised molar or volumetric inputs. Specifying the exact compound in procurement ensures that charge‑weight calculations reflect the correct molecular weight and density, preventing off‑ratio feeds and reproducibility failures.

Application
Selection Property
Validation Focus
Preparative distillation
Predicted boiling point profile
Distillation protocol transfer validation
Flammable‑liquid safety classification
Predicted flash point classification
Transport safety data alignment
HPLC reference standard
LogP‑based retention predictability
Method retention‑time window validation
Stoichiometric scale‑up
Molecular weight and density specification
Molar quantity recalibration
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